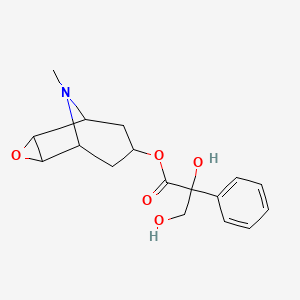
Anisodine
Descripción general
Descripción
Anisodine is a natural product found in Anisodus tanguticus with data available.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Anisodine is classified as an anticholinergic agent and acts primarily as an antagonist of M cholinergic receptors. This mechanism underlies its pharmacological activities, which include neuroprotection, vasodilation, and improvement of microcirculation. The compound has been extensively studied for its potential benefits in treating acute ischemic stroke (AIS), migraine prevention, and other ocular conditions.
Treatment of Acute Ischemic Stroke (AIS)
This compound hydrobromide has shown significant promise in the treatment of AIS. A meta-analysis encompassing 11 randomized controlled trials with 1,337 patients indicated that this compound injection effectively reduces neurological impairment and enhances recovery outcomes. Key findings include:
- Improvement in Neurological Scores : The National Institutes of Health Stroke Scale scores improved significantly with this compound treatment (MD = −1.53, p < 0.00001) .
- Enhanced Daily Living Activities : The Barthel Index scores increased (MD = 10.65, p = 0.001), suggesting improved functional independence .
- Safety Profile : this compound was well-tolerated with no significant increase in adverse events compared to control groups .
Migraine Prevention
A recent clinical trial is evaluating the efficacy of this compound hydrobromide for preventing episodic migraines. This study aims to enroll 288 adult patients and assess the change in migraine days over a 12-week treatment period. Preliminary findings suggest that this compound may effectively reduce the frequency of migraine attacks .
Ocular Conditions
This compound hydrobromide has also been investigated for its effects on non-arteritic anterior ischemic optic neuropathy (NAION). A multicenter study demonstrated that oral administration significantly improved visual acuity and visual field while promoting the regression of optic disc edema .
Case Study: this compound in Cerebrovascular Diseases
A clinical observation study involving 57 patients with central serous chorioretinopathy evaluated the combined application of this compound and joletion. The results indicated a notable improvement in visual function and structural parameters compared to control groups, reinforcing this compound's role as a therapeutic agent in ocular vascular conditions .
Comparative Summary of Applications
Propiedades
IUPAC Name |
(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2,3-dihydroxy-2-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-18-12-7-11(8-13(18)15-14(12)23-15)22-16(20)17(21,9-19)10-5-3-2-4-6-10/h2-6,11-15,19,21H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJREKXHLFEVHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















